2-{Imidazo[2,1-b][1,3]thiazol-6-yl}propanoic acid
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Overview
Description
2-{Imidazo[2,1-b][1,3]thiazol-6-yl}propanoic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Imidazo[2,1-b][1,3]thiazol-6-yl}propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-halocarbonyl compounds under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[2,1-b][1,3]thiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[2,1-b][1,3]thiazol-6-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
2-{Imidazo[2,1-b][1,3]thiazol-6-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{Imidazo[2,1-b][1,3]thiazol-6-yl}propanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . The compound’s structure allows it to bind to the active site of the enzyme, preventing the synthesis of vital cofactors required for bacterial growth.
Comparison with Similar Compounds
2-{Imidazo[2,1-b][1,3]thiazol-6-yl}propanoic acid can be compared with other similar compounds, such as:
2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
2-{Imidazo[2,1-b][1,3]thiazol-6-ylethanamine: This compound contains an ethanamine group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C8H8N2O2S |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-5(7(11)12)6-4-10-2-3-13-8(10)9-6/h2-5H,1H3,(H,11,12) |
InChI Key |
IYSLDKRLUATOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN2C=CSC2=N1)C(=O)O |
Origin of Product |
United States |
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